molecular formula C8H10F3NO5 B15288494 Aspartic acid, dimethyl ester, L- CAS No. 688-09-5

Aspartic acid, dimethyl ester, L-

Cat. No.: B15288494
CAS No.: 688-09-5
M. Wt: 257.16 g/mol
InChI Key: BMMOKCXZISDJCQ-UHFFFAOYSA-N
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Description

Aspartic acid, dimethyl ester, L- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two ester groups, which replace the carboxyl groups of aspartic acid. The molecular formula of aspartic acid, dimethyl ester, L- is C6H11NO4, and it is commonly used in organic synthesis and various industrial applications .

Preparation Methods

Aspartic acid, dimethyl ester, L- can be synthesized through several methods. One common synthetic route involves the reaction of L-aspartic acid with methanol in the presence of hydrochloric acid. This reaction produces L-aspartic acid dimethyl ester hydrochloride . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which is advantageous due to its mild reaction conditions and high yields .

Chemical Reactions Analysis

Aspartic acid, dimethyl ester, L- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Aspartic acid, dimethyl ester, L- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aspartic acid, dimethyl ester, L- involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission. The ester groups facilitate its transport and absorption in biological systems .

Comparison with Similar Compounds

Aspartic acid, dimethyl ester, L- can be compared with other similar compounds such as:

Aspartic acid, dimethyl ester, L- is unique due to its specific esterification, which enhances its solubility and reactivity in organic synthesis and industrial applications.

Properties

CAS No.

688-09-5

Molecular Formula

C8H10F3NO5

Molecular Weight

257.16 g/mol

IUPAC Name

dimethyl 2-[(2,2,2-trifluoroacetyl)amino]butanedioate

InChI

InChI=1S/C8H10F3NO5/c1-16-5(13)3-4(6(14)17-2)12-7(15)8(9,10)11/h4H,3H2,1-2H3,(H,12,15)

InChI Key

BMMOKCXZISDJCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

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